![molecular formula C13H12F3NO2 B2653777 (3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one CAS No. 339010-40-1](/img/structure/B2653777.png)
(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one
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Description
(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one, also known as TFPP, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in research. TFPP is a derivative of curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory and antioxidant properties. In
Scientific Research Applications
Fluorescence Detection of Metal Ions
This compound can be employed for the selective detection of various metal ions:
- Zn²⁺ : It acts as a fluorescent probe for zinc ions .
- Cu²⁺ : It also detects copper ions .
- Mg²⁺ : The compound exhibits fluorescence in the presence of magnesium ions .
- Al³⁺ : It can selectively detect aluminum ions .
Preparation of Discoloration Dyes
The compound serves as a precursor for the synthesis of discolored dyes. These dyes find applications in various fields, including textiles, ink, and colorimetric assays .
Anaphylatoxin Receptor Antagonist
Calculations suggest that a related compound, ((2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine 4 , holds promise as an anaphylatoxin receptor antagonist . Further research in this direction could yield valuable insights.
Protein CYP2H Substrate
The compound may serve as a substrate for the cytochrome P450 enzyme CYP2H. Understanding its interactions with this enzyme could have implications for drug metabolism and pharmacokinetics .
Platelet Aggregation Inhibitor
Exploring the compound’s effects on platelet aggregation could lead to the development of antiplatelet drugs . This area warrants further investigation.
Kidney Function Stimulant
Preliminary data suggests that the compound might stimulate kidney function. Investigating its impact on renal health could be valuable for medical research .
properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(phenacylamino)pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-9(7-12(19)13(14,15)16)17-8-11(18)10-5-3-2-4-6-10/h2-7,17H,8H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFBNQVEORJUEJ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NCC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NCC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one |
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